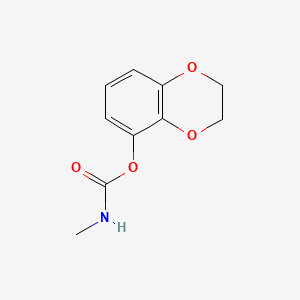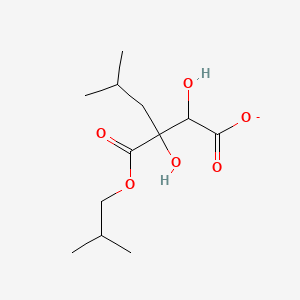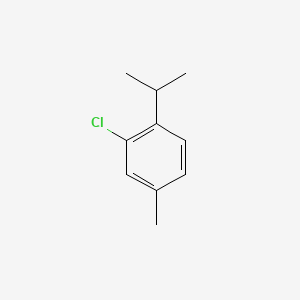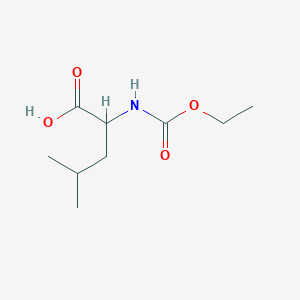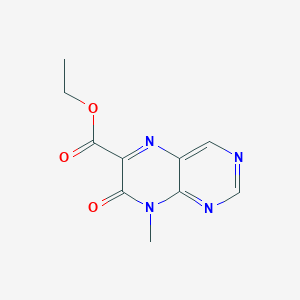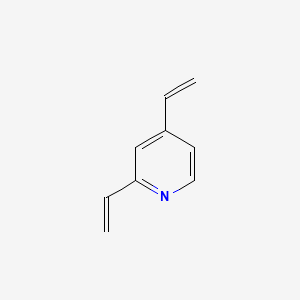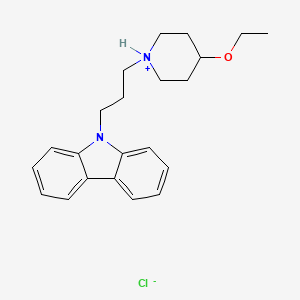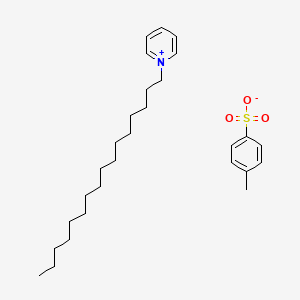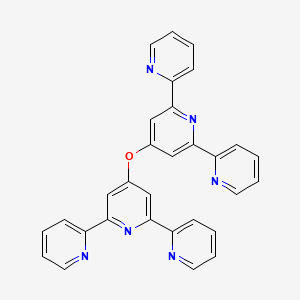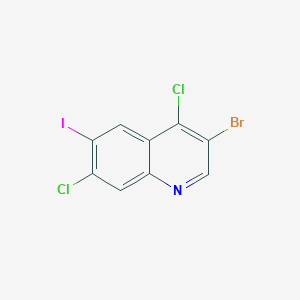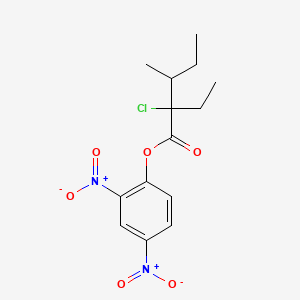
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is an organic compound with the molecular formula C14H17ClN2O6 It is known for its unique structural features, which include a dinitrophenyl group and a chloro-ethyl-methylpentanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate typically involves the esterification of 2-chloro-2-ethyl-3-methylpentanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2,4-diaminophenyl) 2-chloro-2-ethyl-3-methylpentanoate.
Hydrolysis: Formation of 2-chloro-2-ethyl-3-methylpentanoic acid and 2,4-dinitrophenol.
科学研究应用
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenyl group can undergo redox reactions, while the chloro-ethyl-methylpentanoate moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylbutanoate: Similar structure but with a butanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylhexanoate: Similar structure but with a hexanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpropanoate: Similar structure but with a propanoate moiety instead of pentanoate.
Uniqueness
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dinitrophenyl and chloro-ethyl-methylpentanoate moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
属性
CAS 编号 |
2183-38-2 |
|---|---|
分子式 |
C14H17ClN2O6 |
分子量 |
344.75 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3 |
InChI 键 |
ORVMNJUUJWSZDQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


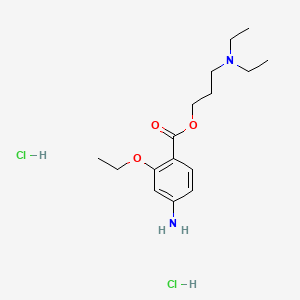
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
